molecular formula C11H18N2 B128955 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- CAS No. 150667-99-5

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-

Cat. No. B128955
M. Wt: 178.27 g/mol
InChI Key: JLKVMDJSASVGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-, also known as DMPO, is a stable free radical scavenger. It has been widely used in scientific research for its ability to trap free radicals and reactive oxygen species.

Mechanism Of Action

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- traps free radicals by forming stable adducts, which can be detected and quantified using various spectroscopic methods, such as electron paramagnetic resonance (EPR) spectroscopy. The trapping of free radicals by 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- prevents them from reacting with other molecules and causing oxidative damage. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also act as a scavenger of reactive oxygen species, such as hydrogen peroxide and hypochlorous acid.

Biochemical And Physiological Effects

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage caused by free radicals and reactive oxygen species. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has also been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages And Limitations For Lab Experiments

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle and use in various biological systems. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also be easily detected and quantified using various spectroscopic methods, such as EPR spectroscopy. However, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has some limitations for lab experiments. It can react with other molecules, such as thiols and metal ions, which can affect its trapping efficiency. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also form adducts with other compounds, which can complicate the interpretation of the spectroscopic data.

Future Directions

There are several future directions for the use of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- in scientific research. One direction is to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used to study the mechanisms of oxidative stress and identify potential targets for therapeutic intervention. Another direction is to develop new spin traps with improved trapping efficiency and selectivity. These spin traps can be used to study specific free radicals and reactive oxygen species in biological systems. Finally, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used in combination with other antioxidants and therapeutic agents to enhance their efficacy in preventing oxidative damage and treating diseases.

Synthesis Methods

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be synthesized through a multistep reaction starting with 2,3-dichloropyridine and 4-methyl-1-penten-3-ol. The reaction involves the formation of a bicyclic intermediate, which is then oxidized to form 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-. The yield of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.

Scientific Research Applications

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. It can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been used to study the mechanisms of oxidative stress in various biological systems, such as cells, tissues, and organs. It has also been used to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.

properties

CAS RN

150667-99-5

Product Name

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-methyl-4-pent-4-enyl-2,3-diazabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C11H18N2/c1-3-4-5-6-11-8-7-10(2,9-11)12-13-11/h3H,1,4-9H2,2H3

InChI Key

JLKVMDJSASVGAO-UHFFFAOYSA-N

SMILES

CC12CCC(C1)(N=N2)CCCC=C

Canonical SMILES

CC12CCC(C1)(N=N2)CCCC=C

synonyms

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-

Origin of Product

United States

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